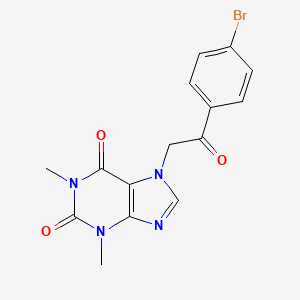![molecular formula C15H19NO3 B11986003 Methyl 2-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B11986003.png)
Methyl 2-[(cyclohexylcarbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(cyclohexylcarbonyl)amino]benzoate is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.324 g/mol . It is known for its unique structure, which includes a cyclohexylcarbonyl group attached to an amino benzoate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(cyclohexylcarbonyl)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(cyclohexylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-[(cyclohexylcarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(cyclohexylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(phenoxyacetyl)amino]benzoate
- Methyl 2-[(anilinocarbonyl)amino]benzoate
- Methyl 2-[(methyl(methylsulfonyl)amino]benzoate
Uniqueness
Methyl 2-[(cyclohexylcarbonyl)amino]benzoate is unique due to its cyclohexylcarbonyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Propiedades
Fórmula molecular |
C15H19NO3 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
methyl 2-(cyclohexanecarbonylamino)benzoate |
InChI |
InChI=1S/C15H19NO3/c1-19-15(18)12-9-5-6-10-13(12)16-14(17)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,16,17) |
Clave InChI |
JLNLMMVZLYNRSB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11985920.png)
![3-(4-isopropoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985922.png)
![(2R,3R,4R,5S)-2-(4-(2,2,2-Trifluoroacetamido)-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B11985929.png)
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985936.png)

![Dimethyl 2,6-dimethyl-4-[5-(4-methylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11985939.png)
![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenamide](/img/structure/B11985947.png)
![4-[(E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11985952.png)

![1,3-dimethyl-8-[(2-phenylethyl)amino]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11985955.png)

![4-(2-chlorobenzyl)-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine](/img/structure/B11985964.png)

![N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]butanamide](/img/structure/B11986008.png)
